Hydroxy-(1-methyl-1H-imidazol-2-yl)-acetic acid ethyl ester
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Overview
Description
Hydroxy-(1-methyl-1H-imidazol-2-yl)-acetic acid ethyl ester is a chemical compound that belongs to the class of imidazole derivatives Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure, which are known for their diverse biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Hydroxy-(1-methyl-1H-imidazol-2-yl)-acetic acid ethyl ester typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Introduction of the Hydroxy Group: The hydroxy group can be introduced through a hydroxylation reaction, where an appropriate hydroxylating agent is used under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the hydroxy group can be oxidized to form a carbonyl group.
Reduction: Reduction reactions can convert the carbonyl group back to a hydroxy group.
Substitution: The imidazole ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions can be carried out using various electrophiles and nucleophiles under appropriate conditions.
Major Products:
Oxidation: Formation of carbonyl derivatives.
Reduction: Regeneration of the hydroxy group.
Substitution: Formation of substituted imidazole derivatives with different functional groups.
Scientific Research Applications
Hydroxy-(1-methyl-1H-imidazol-2-yl)-acetic acid ethyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s imidazole ring structure makes it a potential candidate for studying enzyme inhibition and receptor binding.
Medicine: It may have potential therapeutic applications due to its structural similarity to biologically active imidazole derivatives.
Mechanism of Action
The mechanism of action of Hydroxy-(1-methyl-1H-imidazol-2-yl)-acetic acid ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and receptors. The hydroxy and ester groups can also participate in various chemical interactions, modulating the compound’s overall biological activity .
Comparison with Similar Compounds
- 1-Methyl-1H-imidazole-2-carboxylic acid ethyl ester
- 1-Methyl-1H-imidazole-2-acetic acid
- 1-Methyl-1H-imidazole-2-carboxylic acid
Comparison: Hydroxy-(1-methyl-1H-imidazol-2-yl)-acetic acid ethyl ester is unique due to the presence of the hydroxy group, which imparts additional reactivity and potential for hydrogen bonding.
Properties
IUPAC Name |
ethyl 2-hydroxy-2-(1-methylimidazol-2-yl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3/c1-3-13-8(12)6(11)7-9-4-5-10(7)2/h4-6,11H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFRHQLSSLNLGFG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=NC=CN1C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10590467 |
Source
|
Record name | Ethyl hydroxy(1-methyl-1H-imidazol-2-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10590467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
917202-03-0 |
Source
|
Record name | Ethyl α-hydroxy-1-methyl-1H-imidazole-2-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=917202-03-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl hydroxy(1-methyl-1H-imidazol-2-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10590467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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